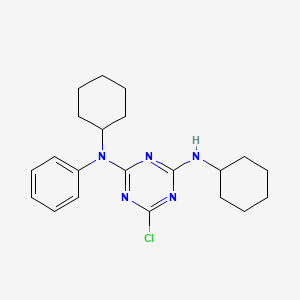
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique structure, which includes long alkyl chains and a perchlorate anion. It is used in various scientific and industrial applications due to its surfactant properties and ability to form stable ionic liquids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate typically involves the quaternization of 4-methyl-2,6-diundecylpyridine with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction temperatures and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: Employed in the study of membrane proteins and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate involves its ability to interact with lipid bilayers and proteins. The long alkyl chains allow it to insert into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Dodecyl-4-methylpyridinium chloride
- 1-Benzyl-4-methylpyridinium chloride
- 1-Dodecyl-2-pyrrolidinone
Uniqueness
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate is unique due to its combination of long alkyl chains and a perchlorate anion, which imparts distinct surfactant properties and stability. Compared to similar compounds, it offers better solubility in organic solvents and enhanced ability to form stable ionic liquids.
Eigenschaften
CAS-Nummer |
192572-60-4 |
|---|---|
Molekularformel |
C40H76ClNO4 |
Molekulargewicht |
670.5 g/mol |
IUPAC-Name |
1-dodecyl-4-methyl-2,6-di(undecyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C40H76N.ClHO4/c1-5-8-11-14-17-20-23-26-29-32-35-41-39(33-30-27-24-21-18-15-12-9-6-2)36-38(4)37-40(41)34-31-28-25-22-19-16-13-10-7-3;2-1(3,4)5/h36-37H,5-35H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JCONHUADYWOJOO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=C(C=C(C=C1CCCCCCCCCCC)C)CCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


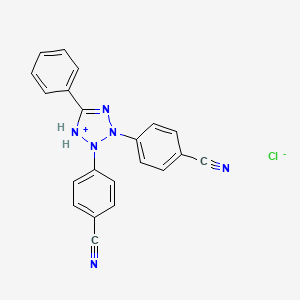
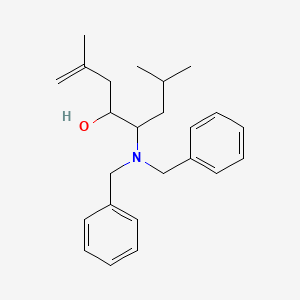
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)
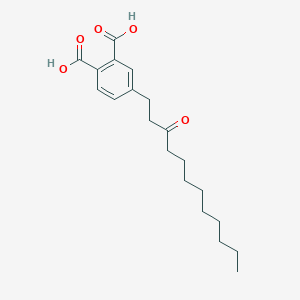
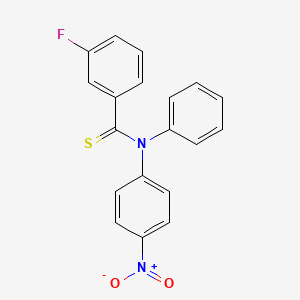
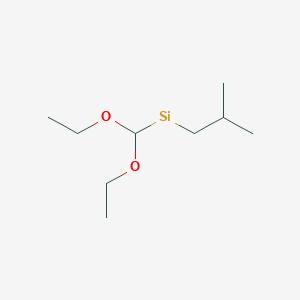
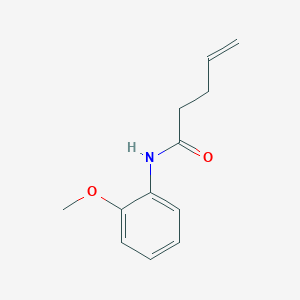
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
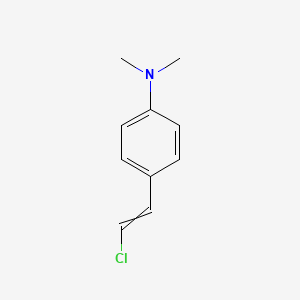
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
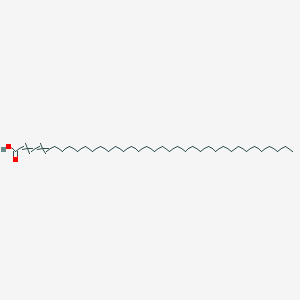

![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
